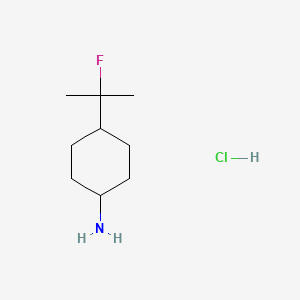
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C9H18FN.ClH and a molecular weight of 195.71 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a fluoro and methyl group, making it a significant compound in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Fluorination: or .
Amination: The amine group is introduced through a reaction with or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid .
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of alcohols.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: can be compared with similar compounds such as:
trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride: This compound has a methoxy group instead of a fluoro group, leading to different chemical and biological properties.
Cyclohexane, 1-ethyl-4-methyl-, trans-: This compound lacks the amine and fluoro groups, making it less reactive in certain chemical reactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H19ClFN |
|---|---|
Peso molecular |
195.70 g/mol |
Nombre IUPAC |
4-(2-fluoropropan-2-yl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18FN.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8H,3-6,11H2,1-2H3;1H |
Clave InChI |
AOOMNBYBBJIPEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(CC1)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


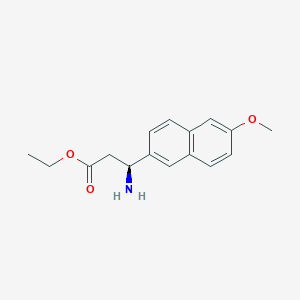
![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)
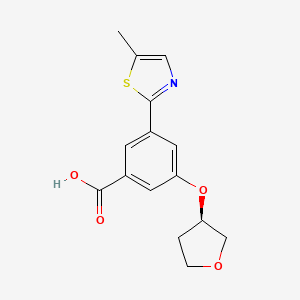
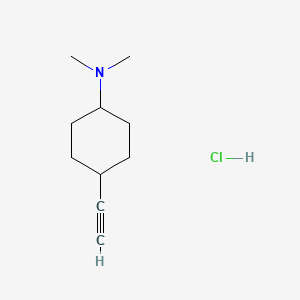

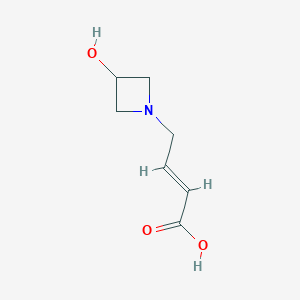


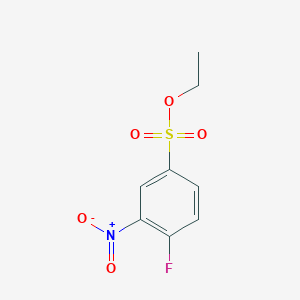


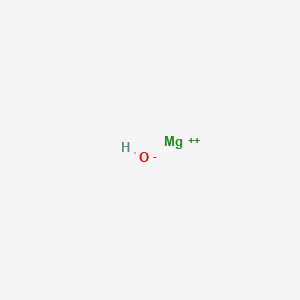
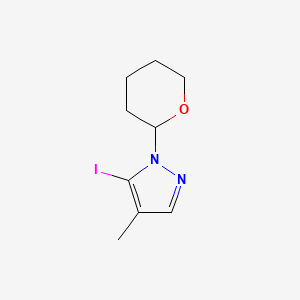
![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
